N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide
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Overview
Description
N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide typically involves the condensation of a benzothiazole derivative with a pyridine carboxamide. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide include:
- N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
- N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]isonicotinamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C14H12N4O3S2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N4O3S2/c1-15-23(20,21)9-5-6-10-12(8-9)22-14(17-10)18-13(19)11-4-2-3-7-16-11/h2-8,15H,1H3,(H,17,18,19) |
InChI Key |
RJNBZTSJJGJCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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